N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using 4-fluoroaniline as a starting material.
Acetylation: The final step involves the acetylation of the piperazine derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: 4-fluoroaniline in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the naphthalenyl and acetamide moieties.
1-(4-Chlorophenyl)piperazine: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of fluorine.
Uniqueness
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology .
Properties
Molecular Formula |
C22H20FN3O3 |
---|---|
Molecular Weight |
393.4g/mol |
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dioxonaphthalen-2-yl]acetamide |
InChI |
InChI=1S/C22H20FN3O3/c1-14(27)24-19-20(22(29)18-5-3-2-4-17(18)21(19)28)26-12-10-25(11-13-26)16-8-6-15(23)7-9-16/h2-9H,10-13H2,1H3,(H,24,27) |
InChI Key |
CBWCMDQHOHYNBE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.